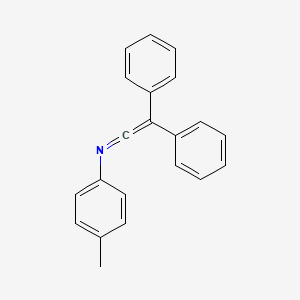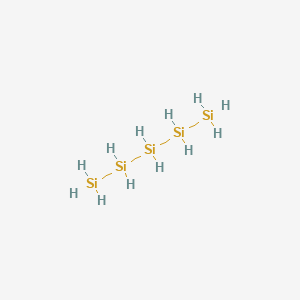
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a 4-chlorobenzene ring attached to a carbothioate group, which is further linked to a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpropyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-methylpropyl thiol→S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the thioester group can yield the corresponding alcohol and thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring. Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparación Con Compuestos Similares
- S-(2-Methylpropyl) 4-methylbenzene-1-carbothioate
- S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate
- S-(2-Methylpropyl) 4-bromobenzene-1-carbothioate
Comparison: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions. Compared to its methyl, nitro, and bromo analogs, the chloro derivative may exhibit different electronic and steric effects, affecting its chemical behavior and applications.
Propiedades
Número CAS |
920505-15-3 |
|---|---|
Fórmula molecular |
C11H13ClOS |
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
S-(2-methylpropyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Clave InChI |
JMDSJOWLNZVABC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


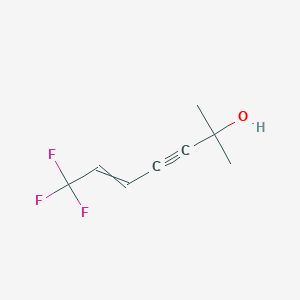
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)
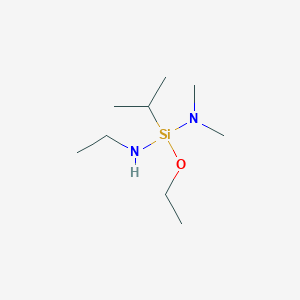
![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
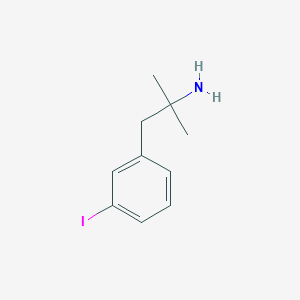

![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
